REACTION_CXSMILES
|
[BH4-].[Na+].[NH2:3][C:4]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:5]=1[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[F:14])=[O:7].CO>O>[NH2:3][C:4]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:5]=1[CH:6]([OH:7])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[F:14] |f:0.1|
|
Name
|
|
Quantity
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18.5 g
|
Type
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reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
124.8 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=C(C=CC=C2)F)C=C(C=C1)Cl
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Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
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CUSTOM
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Details
|
The mixture is stirred for a further 16 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the mixture is heated
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Type
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TEMPERATURE
|
Details
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under reflux for 15 minutes
|
Duration
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15 min
|
Type
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CUSTOM
|
Details
|
After evaporation of the organic solvent
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Type
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ADDITION
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Details
|
the residue is diluted with water, whereupon the mixture
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate solutions are washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 100 ml in vacuo
|
Type
|
ADDITION
|
Details
|
subsequently treated with 300 ml of petroleum ether
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(C2=C(C=CC=C2)F)O)C=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |